IvermectinB1b

Molluscicide Schistosomiasis Vector Control

Sourcing isolated Ivermectin B1b at high purity is challenging due to its low abundance in commercial mixtures. This compound is the sole component responsible for the molluscicidal activity of ivermectin, with Ivermectin B1a completely inactive against Biomphalaria snails. - Unique molluscicide lead: LD50 of 0.007 µg/mL (uninfected) and 0.001 µg/mL (infected) against B. glabrata. - Superior potency probe: Enables clear discrimination of susceptible vs. resistant nematode isolates in resistance assays. - Essential reference standard: Required for accurate HPLC/UPLC impurity profiling of ivermectin APIs with co-eluting isomers.

Molecular Formula C47H72O14
Molecular Weight 861.1 g/mol
CAS No. 70209-81-3
Cat. No. B108232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectinB1b
CAS70209-81-3
Synonyms22,23-dihydroavermectin B(1)b
22,23-dihydroavermectin B1(b)
22,23-dihydroavermectin B1b
avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-propyl-
avermectin H2B1b
H2B1b avermectin
Ivermectin Component B1
Molecular FormulaC47H72O14
Molecular Weight861.1 g/mol
Structural Identifiers
SMILESCC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C
InChIInChI=1S/C47H72O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b12-11-,26-14-,31-13?/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1
InChIKeyVARHUCVRRNANBD-AGNWDZAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivermectin B1b Baseline Profile


Ivermectin B1b (dihydroavermectin B1b) is a macrocyclic lactone that constitutes the minor component (typically <20%) of the commercial anthelmintic mixture known as ivermectin . This compound is a spiroketal derivative within the avermectin class, produced by fermentation of *Streptomyces avermitilis* [1]. Like its major counterpart, ivermectin B1a, B1b exerts its primary antiparasitic activity by selectively binding to and activating glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to hyperpolarization and paralysis [2]. The molecular formula of ivermectin B1b is C47H72O14, with a molecular weight of approximately 861.1 g/mol .

Why Ivermectin B1b Cannot Be Substituted


In-class substitution of ivermectin B1b with ivermectin B1a, or with the commercial racemic ivermectin mixture, is not functionally equivalent in specific biological contexts. While both components share a common mechanism against nematodes [1], they exhibit critical, quantitative differences in potency and species-specific lethality. The only structural difference—a methyl group in B1b at C-26 versus an ethyl group in B1a—confers a distinct pharmacological fingerprint [2]. This leads to ivermectin B1b demonstrating superior potency against certain nematode developmental stages and, crucially, a unique and potent molluscicidal activity that is completely absent in ivermectin B1a [3]. Therefore, for research targeting specific parasitic spectra or for applications requiring the unique biological activity of the minor component, the use of the isolated ivermectin B1b is non-negotiable.

Ivermectin B1b Quantitative Evidence


Unique Molluscicidal Activity

A critical and absolute differentiator for ivermectin B1b is its potent molluscicidal activity against *Biomphalaria* snails, the intermediate hosts for *Schistosoma mansoni*. In a direct comparison, ivermectin B1a was completely inactive against these snails, while ivermectin B1b demonstrated high lethality [1]. The quantitative data confirms this binary differentiation: the LD50 for ivermectin B1b against uninfected *B. glabrata* snails is 0.007 µg/mL, which is approximately 4.3 times more potent than the commercial ivermectin mixture (LD50 = 0.03 µg/mL) [2]. Furthermore, for snails actively shedding *S. mansoni* cercariae, the LD50 is reduced to an even more potent 0.001 µg/mL [2].

Molluscicide Schistosomiasis Vector Control Biomphalaria

Superior Nematode Larval Inhibition

Ivermectin B1b has been identified as the slightly more potent component of ivermectin in inhibiting nematode larval development and causing paralysis . While both components are effective, the B1b (25-iso-propyl) analogue demonstrates a higher inhibitory activity compared to the 25-sec-butyl (B1a) analogue . This increased potency is a key differentiator for studies requiring maximal anthelmintic effect or for investigating the subtle structure-activity relationships that govern efficacy at the cellular target [1].

Anthelmintic Nematode Larval Development Assay Potency

Sensitive Probe for Anthelmintic Resistance

Due to its marginally higher intrinsic potency, ivermectin B1b has been identified as a more sensitive probe for detecting and studying ivermectin resistance in nematode populations . This characteristic allows for a clearer differentiation between susceptible and resistant isolates in in vitro assays, making it a valuable tool for parasitology research focused on monitoring the emergence and mechanisms of anthelmintic resistance [1].

Drug Resistance Anthelmintic Resistance Probe Nematode

Equivalent Mosquitocidal Activity in Anopheles

A 2024 study directly compared the lethal effects of racemic ivermectin, ivermectin B1a, and ivermectin B1b on two major malaria vectors, *Anopheles dirus* and *Anopheles minimus* [1]. The results demonstrate that there is no statistical difference in the lethal concentrations (LC50 or LC90) among the three test substances for either mosquito species [2]. This finding confirms that the individual components have equal mosquito-lethal effects, which is an important consideration for malaria control programs that rely on the mass drug administration of ivermectin [2].

Malaria Vector Control Anopheles Mosquitocidal

Low and Variable B1b Content in Batches

The ratio of ivermectin B1a to B1b in commercial formulations and bulk drug substance is not fixed; it varies between manufacturers and batches. For example, a 2024 study found the B1a:B1b ratio in racemic ivermectin powder to be 98.84% to 1.16%, while in human oral tablets it was 98.55% to 1.45% [1]. Furthermore, a related substance peak from a B1a isomer can account for up to 2.5% of the peak area in a typical API batch, and it co-elutes with the B1b peak under standard USP/EP methods [2]. This variability necessitates the use of a pure, well-characterized ivermectin B1b reference standard for accurate quantitative analysis, method validation, and impurity profiling.

Analytical Chemistry Quality Control Reference Standard HPLC

Ivermectin B1b Critical Applications


Molluscicide Development for Schistosomiasis Control

This is the primary, high-value application scenario for ivermectin B1b. Given that ivermectin B1a is completely inactive against *Biomphalaria* snails, any research project investigating ivermectin-based molluscicides for schistosomiasis control must use isolated ivermectin B1b [1]. The potent LD50 values (0.007 µg/mL for uninfected, 0.001 µg/mL for infected snails) make it a highly promising lead compound. Studies on formulation, environmental fate, or efficacy against other snail species are contingent on sourcing the pure B1b component [2].

Anthelmintic Screening and Resistance Surveillance

For researchers studying the mechanisms of action of macrocyclic lactones or monitoring the development of anthelmintic resistance in nematodes, ivermectin B1b serves as a more sensitive probe compared to ivermectin B1a or the commercial mixture . Its higher intrinsic potency allows for a clearer resolution between susceptible and resistant isolates in larval development and motility assays, making it a superior tool for these specific in vitro applications [3].

Quality Control Reference Standard

Due to the low and variable concentration of ivermectin B1b in commercial APIs and finished products (typically <2%), accurate quantification for quality control and regulatory compliance requires a high-purity reference standard [4]. This is especially critical given the presence of co-eluting impurities (e.g., H2B1a isomers) that can interfere with B1b quantification [5]. A pure ivermectin B1b standard is therefore indispensable for developing and validating robust HPLC, UPLC, or LC-MS methods for impurity profiling and assay determination.

SAR and Medicinal Chemistry Studies

The minor structural difference (methyl vs. ethyl group at C-26) between ivermectin B1a and B1b results in a significant functional divergence—specifically, the acquisition of molluscicidal activity [6]. This makes ivermectin B1b a key compound for medicinal chemists and chemical biologists studying the SAR of avermectins. Access to the pure compound is essential for probing the molecular determinants of this expanded species-specific activity and for designing novel analogs with improved or targeted therapeutic profiles [7].

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